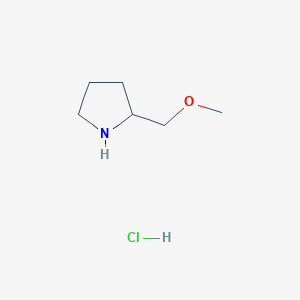

2-(Methoxymethyl)pyrrolidine hydrochloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-(methoxymethyl)pyrrolidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO.ClH/c1-8-5-6-3-2-4-7-6;/h6-7H,2-5H2,1H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QTMPYFZNWHQZAZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1376123-33-9 | |

| Record name | 2-(methoxymethyl)pyrrolidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

The Strategic Application of 2-(Methoxymethyl)pyrrolidine Hydrochloride in Asymmetric Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Pyrrolidine Scaffold and the Significance of Chiral Control

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, is a cornerstone of medicinal chemistry and natural product synthesis. Its prevalence in over 60 FDA-approved drugs underscores its importance as a versatile scaffold in the design of bioactive molecules.[1] The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, a critical factor in achieving specific and potent interactions with biological targets.[2] Within this context, the precise control of stereochemistry is paramount, as different enantiomers of a chiral molecule often exhibit vastly different pharmacological activities.[3] 2-(Methoxymethyl)pyrrolidine, particularly in its enantiomerically pure forms, has emerged as a valuable chiral building block and auxiliary in asymmetric synthesis, enabling researchers to construct complex molecular architectures with a high degree of stereocontrol.[3][4] This technical guide provides an in-depth exploration of the research applications of 2-(Methoxymethyl)pyrrolidine hydrochloride, focusing on its role as a chiral auxiliary in asymmetric alkylation reactions.

Physicochemical Properties and Handling

2-(Methoxymethyl)pyrrolidine is a chiral cyclic amine. The hydrochloride salt is often used to improve the compound's stability and ease of handling, as the free amine can be hygroscopic and reactive towards atmospheric carbon dioxide. Before its use in most organic reactions, the free amine is typically liberated from the hydrochloride salt by treatment with a base.

| Property | Value | Reference |

| Molecular Formula | C₆H₁₄ClNO | [5] |

| Molecular Weight | 151.63 g/mol | [5] |

| Appearance | (of the free base) Colorless to light yellow liquid | [6] |

| Boiling Point | (of the free base) 68 °C/35 mmHg | [6] |

| Storage | Room temperature, under inert gas | [6] |

Note: It is crucial to handle 2-(Methoxymethyl)pyrrolidine and its derivatives under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation.[6]

Synthesis of the Chiral Scaffold

The enantiomerically pure forms of 2-(methoxymethyl)pyrrolidine are typically synthesized from readily available chiral starting materials, a strategy known as the "chiral pool" approach. (S)-Proline is a common and inexpensive starting material for the synthesis of (S)-2-(methoxymethyl)pyrrolidine. The synthesis involves the reduction of the carboxylic acid moiety of proline to an alcohol, followed by methylation of the resulting hydroxyl group.

A representative synthetic route is as follows:

-

Reduction of (S)-Proline: (S)-Proline is reduced to (S)-prolinol using a strong reducing agent such as lithium aluminum hydride (LiAlH₄) in an anhydrous solvent like tetrahydrofuran (THF).

-

Methylation of (S)-Prolinol: The hydroxyl group of (S)-prolinol is then methylated to form (S)-2-(methoxymethyl)pyrrolidine. This can be achieved using a methylating agent like methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH).

The hydrochloride salt can be subsequently prepared by treating the free amine with hydrochloric acid.

Core Application: A Chiral Auxiliary in Asymmetric Alkylation

A primary and well-documented research application of 2-(methoxymethyl)pyrrolidine derivatives is their use as chiral auxiliaries. A chiral auxiliary is a stereogenic group that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been created, the auxiliary can be removed and ideally recycled.

The C₂-symmetric derivative, trans-2,5-bis(methoxymethyl)pyrrolidine, has proven to be an exceptionally effective chiral auxiliary for the asymmetric alkylation of carboxamide enolates, consistently achieving high diastereoselectivity (often exceeding 95% de).[7][8] This method provides a reliable route to enantiomerically enriched α-substituted carboxylic acids, which are valuable building blocks in the synthesis of pharmaceuticals and other complex organic molecules.

Mechanism of Stereochemical Control

The high degree of stereocontrol exerted by the trans-2,5-bis(methoxymethyl)pyrrolidine auxiliary can be rationalized by the formation of a rigid, chelated enolate intermediate. The proposed mechanism involves the following key steps:

-

Amide Formation: The chiral auxiliary, trans-2,5-bis(methoxymethyl)pyrrolidine, is first coupled with a carboxylic acid to form the corresponding amide.

-

Enolate Formation: The amide is then treated with a strong base, such as lithium diisopropylamide (LDA), to generate a lithium enolate. The lithium cation is chelated by the amide oxygen and one of the methoxymethyl ether oxygens, leading to the formation of a rigid, five-membered ring structure. This chelation forces the enolate to adopt a specific conformation, typically a (Z)-enolate.

-

Diastereoface-Selective Alkylation: The two methoxymethyl groups of the pyrrolidine ring create a sterically hindered environment, effectively blocking one face of the planar enolate. Consequently, the incoming electrophile (an alkyl halide) can only approach from the less hindered face, leading to a highly diastereoselective alkylation.

-

Auxiliary Removal: After the alkylation, the chiral auxiliary can be removed under hydrolytic conditions to yield the desired enantiomerically enriched carboxylic acid.

Caption: Workflow for Asymmetric Alkylation using a Pyrrolidine-based Chiral Auxiliary.

// Nodes Enolate [label=<

|

|

>];

Auxiliary [label=<

|

>];

TransitionState [label="Chelated Transition State", shape=ellipse, style=filled, fillcolor="#FBBC05", fontcolor="#202124"]; Electrophile [label="R-X", shape=box, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Product [label="Alkylated Product (Single Diastereomer)", shape=box, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];

// Edges Enolate -> TransitionState; Auxiliary -> TransitionState; Electrophile -> TransitionState [dir=back, color="#EA4335"]; TransitionState -> Product [label="Attack from\nless hindered face"];

// Invisible nodes for alignment subgraph { rank = same; Enolate; Auxiliary; } } .enddot

Caption: Proposed Chelation Model for Diastereoselective Alkylation.

Experimental Protocol: Asymmetric Alkylation of a Carboxamide

The following is a representative, generalized protocol for the asymmetric alkylation of a carboxamide using trans-2,5-bis(methoxymethyl)pyrrolidine as a chiral auxiliary. This protocol is based on established methodologies for the alkylation of chiral amide enolates.

Materials:

-

N-acyl-trans-2,5-bis(methoxymethyl)pyrrolidine (1.0 equiv)

-

Anhydrous Tetrahydrofuran (THF)

-

Lithium diisopropylamide (LDA) (1.1 equiv, solution in THF/hexanes)

-

Alkyl halide (1.2 equiv)

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Reaction Setup: A flame-dried, round-bottom flask equipped with a magnetic stir bar and a nitrogen or argon inlet is charged with the N-acyl-trans-2,5-bis(methoxymethyl)pyrrolidine. Anhydrous THF is added to dissolve the amide.

-

Enolate Formation: The solution is cooled to -78 °C in a dry ice/acetone bath. LDA solution is added dropwise via syringe over several minutes. The solution is stirred at -78 °C for 1 hour to ensure complete enolate formation.

-

Alkylation: The alkyl halide is added dropwise to the cold enolate solution. The reaction mixture is stirred at -78 °C for 2-4 hours, or until TLC analysis indicates complete consumption of the starting material.

-

Workup: The reaction is quenched by the addition of saturated aqueous NH₄Cl solution at -78 °C. The mixture is allowed to warm to room temperature. The aqueous layer is extracted with ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous MgSO₄ or Na₂SO₄, filtered, and concentrated under reduced pressure.

-

Purification and Analysis: The crude product is purified by flash column chromatography on silica gel to afford the alkylated product. The diastereomeric excess (d.e.) of the product can be determined by high-performance liquid chromatography (HPLC) on a chiral stationary phase or by ¹H NMR spectroscopy of the crude reaction mixture.

Removal of the Chiral Auxiliary

A key advantage of using proline-derived auxiliaries, such as those with a β-alkoxy group, is the relative ease of their removal. The presence of the methoxymethyl group can facilitate the cleavage of the amide bond. Common methods for removing the auxiliary include:

-

Acid or Base Hydrolysis: Treatment with strong acid (e.g., HCl) or base (e.g., NaOH, KOH) at elevated temperatures can hydrolyze the amide bond to yield the carboxylic acid.

-

Reductive Cleavage: The amide can be reduced to the corresponding alcohol using a reducing agent like lithium aluminum hydride.

-

Transesterification: In some cases, acid-catalyzed transesterification can convert the amide to an ester, which may be easier to hydrolyze.[5]

Applications in Drug Discovery and Development

While a direct synthetic route for a marketed drug explicitly detailing the use of this compound can be proprietary, the value of this chiral building block is evident in the synthesis of complex, biologically active molecules. For instance, pyrrolidine derivatives are key components in the synthesis of renin inhibitors, a class of antihypertensive drugs. The ability to introduce specific stereocenters with high fidelity using chiral auxiliaries like 2-(methoxymethyl)pyrrolidine derivatives is a critical enabling technology in the development of such stereochemically complex drug candidates.

Conclusion

This compound serves as a valuable and versatile tool in the arsenal of the synthetic organic chemist. Its primary application in research, particularly in the form of its C₂-symmetric derivative, is as a highly effective chiral auxiliary for the asymmetric alkylation of carboxamides. The ability to induce high levels of diastereoselectivity through a predictable, chelation-controlled mechanism makes it a reliable method for the synthesis of enantiomerically enriched building blocks. As the demand for stereochemically pure pharmaceuticals and other fine chemicals continues to grow, the strategic application of well-designed chiral auxiliaries like 2-(methoxymethyl)pyrrolidine will undoubtedly remain a key area of research and development.

References

- D'hooghe, M., & De Kimpe, N. (2006). Synthesis of New Optically Active 2-Pyrrolidinones. Molecules, 11(12), 1045–1061.

-

PubChem. (S)-(+)-2-(Methoxymethyl)pyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

- Bartoli, G., Bencivenni, G., & PGA, R. (2010). Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update. Chemical reviews, 110(10), 6119-6168.

- Kawanami, Y., Ito, Y., Kitagawa, T., Taniguchi, Y., Katsuki, T., & Yamaguchi, M. (1984). Asymmetric alkylation of carboxyamides by using trans-2,5-disubstituted pyrrolidines as chiral auxiliaries. Tetrahedron Letters, 25(8), 857–860.

- Enders, D., Fey, P., & Kipphardt, H. (1987). (S)-(−)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (SAMP) AND (R)-(+)-1-AMINO-2-METHOXYMETHYLPYRROLIDINE (RAMP). Organic Syntheses, 65, 173.

-

Chemistry Stack Exchange. (2021). Diastereoselectivity in enolate alkylation reactions. Retrieved from [Link]

- Vitale, P., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4937.

- Evans, D. A., et al. (1982). Asymmetric Alkylation Reactions of Chiral Imide Enolates. A Practical Approach to the Enantioselective Synthesis of a-Substituted Carboxylic Acid Derivatives. Journal of the American Chemical Society, 104(6), 1737-1739.

- Ito, Y., Katsuki, T., & Yamaguchi, M. (1984). Asymmetric acylation of carboxamides having -2,5-bis(methoxymethoxymethyl)pyrrolidine moiety as a chiral auxiliary and stereoselective reduction of the resulting 2-alkyl-3-oxoamides. Tetrahedron Letters, 25(52), 6015–6016.

-

PubChem. Remikiren. National Center for Biotechnology Information. Retrieved from [Link]

- Pellissier, H. (2011). Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines.

- Kawanami, Y., Ito, Y., Kitagawa, T., Taniguchi, Y., Katsuki, T., & Yamaguchi, M. (1984). ChemInform Abstract: ASYMMETRIC ALKYLATION OF CARBOXYAMIDES BY USING TRANS-2,5-DISUBSTITUTED PYRROLIDINES AS CHIRAL AUXILIARIES.

- Zwaagstra, M. E., et al. (1994). ChemInform Abstract: Asymmetric Synthesis of trans-2,5-Dimethylpyrrolidine. ChemInform, 25(4).

- Davis, F. A., & Zhou, P. (1997). Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B. The Journal of Organic Chemistry, 62(22), 7521-7523.

- Fustero, S., et al. (2009). A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide. Organic & Biomolecular Chemistry, 7(19), 3930-3935.

- Fischli, W., et al. (1993). Discovery of remikiren as the first orally active renin inhibitor. Hypertension, 22(3), 365-372.

-

Wikipedia. (2023). Chiral auxiliary. Retrieved from [Link]

-

Organic Chemistry Portal. Carbonyl Chemistry :: Chiral Enolates. Retrieved from [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Asymmetric Synthesis of trans-2,5-Disubstituted Pyrrolidines from Enantiopure Homoallylic Amines. Synthesis of Pyrrolidine (−)-197B - PMC [pmc.ncbi.nlm.nih.gov]

- 3. research.rug.nl [research.rug.nl]

- 4. publish.uwo.ca [publish.uwo.ca]

- 5. Asymmetric Syntheses of Enantioenriched 2,5-Disubstituted Pyrrolidines - PMC [pmc.ncbi.nlm.nih.gov]

- 6. BJOC - An overview of the synthetic routes to the best selling drugs containing 6-membered heterocycles [beilstein-journals.org]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. Remikiren | C33H50N4O6S | CID 6324659 - PubChem [pubchem.ncbi.nlm.nih.gov]

(S)-2-(Methoxymethyl)pyrrolidine vs (R)-2-(Methoxymethyl)pyrrolidine applications

An In-Depth Technical Guide to the Stereoselective Applications of (S)- and (R)-2-(Methoxymethyl)pyrrolidine

Foreword: The Imperative of Chirality in Modern Chemistry

In the realm of pharmaceutical sciences and fine chemical synthesis, the three-dimensional arrangement of atoms within a molecule is not a trivial detail; it is a critical determinant of biological activity and material properties. The existence of non-superimposable mirror-image isomers, or enantiomers, necessitates a profound understanding and control of stereochemistry. This guide delves into the applications of two pivotal chiral building blocks, (S)-2-(Methoxymethyl)pyrrolidine (SMM) and (R)-2-(Methoxymethyl)pyrrolidine (RMM), compounds that have empowered chemists to construct complex molecular architectures with exceptional stereocontrol. As versatile chiral auxiliaries, ligands, and synthons, their impact on asymmetric synthesis and drug development is substantial and continues to grow.

This document is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the distinct applications of SMM and RMM, supported by mechanistic insights, comparative data, and detailed experimental protocols.

Foundational Principles: Synthesis and Stereochemical Integrity

The utility of SMM and RMM is predicated on their enantiomeric purity. The most common and reliable synthetic pathways to these compounds leverage the chiral pool, starting from the naturally abundant amino acids L-proline and D-proline, respectively. This ensures a high degree of stereochemical integrity in the final products.

The general synthetic strategy involves the reduction of the carboxylic acid moiety of the parent amino acid to a hydroxymethyl group, followed by O-methylation.

Figure 1: General synthetic workflow for SMM and RMM from their respective proline precursors.

The (S)-Enantiomer in Action: A Workhorse in Asymmetric Synthesis

(S)-2-(Methoxymethyl)pyrrolidine has been extensively utilized as a chiral auxiliary, particularly in controlling the stereochemical outcome of carbon-carbon bond-forming reactions. Its efficacy stems from the rigid pyrrolidine ring and the coordinating ability of the methoxymethyl group, which effectively shields one face of the reactive intermediate.

Asymmetric Aldol Reactions

In asymmetric aldol reactions, SMM can be acylated and then converted into a chiral enolate. The subsequent reaction with an aldehyde proceeds with a high degree of diastereoselectivity, dictated by the stereochemistry of the SMM auxiliary.

Mechanistic Rationale for Stereochemical Control

The stereochemical outcome of the aldol reaction is rationalized by the formation of a rigid, chair-like six-membered transition state involving a boron enolate. The methoxymethyl group of the SMM auxiliary effectively blocks the si-face of the enolate, forcing the aldehyde to approach from the less sterically hindered re-face. This controlled approach dictates the absolute stereochemistry of the newly formed stereocenters.

An In-Depth Technical Guide to Stereochemical Control with Pyrrolidine-Based Chiral Auxiliaries

Abstract

In the field of asymmetric synthesis, the quest for enantiomerically pure compounds is paramount, particularly in drug development and natural product synthesis. Chiral auxiliaries represent a robust and reliable strategy for introducing stereocenters with high fidelity.[1] This guide provides a deep dive into the mechanisms of stereochemical control exerted by pyrrolidine-based chiral auxiliaries, with a primary focus on the highly successful and widely adopted (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) and (R)-1-amino-2-(methoxymethyl)pyrrolidine (RAMP) systems developed by Corey and Enders.[2] We will explore the foundational principles of covalent attachment, diastereoselective transformation through rigid, chelated intermediates, and efficient cleavage, offering researchers and professionals a comprehensive understanding of both the theory and practical application of this powerful synthetic tool.

The Core Principle: Temporary Chirality Transfer

The fundamental strategy of a chiral auxiliary is to temporarily install a chiral, enantiopure moiety onto an achiral substrate. This renders the overall molecule chiral, allowing subsequent reactions to proceed diastereoselectively rather than enantioselectively. The inherent chirality of the auxiliary directs the approach of incoming reagents to one of the two newly diastereotopic faces of the reactive center.[3] After the desired stereocenter is set, the auxiliary is cleaved and can often be recovered for reuse, making the process efficient despite its stoichiometric nature.[1]

The overall workflow is a robust three-stage process that ensures high stereochemical purity in the final product.

Caption: High-level workflow for asymmetric synthesis using a chiral auxiliary.

The pyrrolidine scaffold, derived from the natural amino acid proline, is a privileged structure in asymmetric synthesis due to its rigid five-membered ring, which provides a well-defined and predictable steric environment.[4][5]

The SAMP/RAMP Hydrazone Method: A Paradigm of Chelation Control

The Enders SAMP/RAMP hydrazone alkylation is a cornerstone of asymmetric synthesis, enabling the efficient α-alkylation of aldehydes and ketones with exceptionally high stereocontrol.[2] The success of this method hinges on the formation of a rigid, six-membered azaenolate transition state, which is the key to understanding its mechanism.

Mechanism of Stereocontrol

The process begins with the formation of a hydrazone by reacting a carbonyl compound with either SAMP or its enantiomer, RAMP.[2] Upon treatment with a strong, non-nucleophilic base like lithium diisopropylamide (LDA), the α-proton is abstracted to form a lithium azaenolate.

The remarkable stereoselectivity of the subsequent alkylation step is dictated by the rigid conformation of this intermediate.[6] The lithium cation does not exist as a free ion; instead, it forms a stable six-membered chelate ring involving the enolate nitrogen and the oxygen atom of the methoxymethyl side arm.[7] This chelation locks the molecule into a rigid structure where the bulky pyrrolidine ring effectively shields one face of the C=C double bond of the azaenolate. Consequently, the electrophile can only approach from the opposite, sterically unhindered face.[6][7]

The use of SAMP directs the electrophile to the Si-face of the azaenolate, while RAMP directs it to the Re-face, providing predictable access to either enantiomer of the final product.[8]

Caption: Chelation control model for SAMP/RAMP hydrazone alkylation.

Experimental Protocol: Asymmetric Alkylation of Cyclohexanone with Iodomethane

This protocol is a self-validating system demonstrating the core principles of the SAMP/RAMP methodology.

Step 1: Hydrazone Formation

-

To a solution of cyclohexanone (1.0 eq) in diethyl ether, add (S)-1-amino-2-(methoxymethyl)pyrrolidine (SAMP) (1.2 eq).

-

Add a catalytic amount of p-toluenesulfonic acid.

-

Reflux the mixture with a Dean-Stark trap for 12-24 hours until water evolution ceases.

-

Remove the solvent under reduced pressure and purify the crude SAMP-hydrazone by distillation or chromatography.

Step 2: Deprotonation and Alkylation

-

Prepare a solution of lithium diisopropylamide (LDA) (1.2 eq) in dry tetrahydrofuran (THF) at -78 °C under an inert atmosphere (Argon or Nitrogen).

-

Slowly add a solution of the purified SAMP-hydrazone (1.0 eq) in dry THF to the LDA solution at -78 °C. Stir for 2-4 hours to ensure complete formation of the azaenolate.

-

Add iodomethane (1.5 eq) to the cooled solution.

-

Allow the reaction to slowly warm to room temperature and stir overnight (approx. 12 hours).[2]

-

Quench the reaction by adding water. Extract the aqueous layer with diethyl ether, combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

Step 3: Auxiliary Cleavage

-

Dissolve the crude alkylated hydrazone in a suitable solvent (e.g., dichloromethane) and cool to -78 °C.

-

Bubble ozone through the solution until a persistent blue color indicates the consumption of the starting material.

-

Purge the solution with oxygen or nitrogen to remove excess ozone.

-

Add a reducing agent, such as dimethyl sulfide or triphenylphosphine, to work up the ozonide.

-

After aqueous workup, purify the resulting (R)-2-methylcyclohexanone by column chromatography.[2] The SAMP auxiliary can be recovered from the aqueous phase.

Performance and Reliability

The SAMP/RAMP method consistently delivers high levels of stereoselectivity across a wide range of substrates and electrophiles.

| Substrate | Electrophile (E-X) | Auxiliary | Diastereomeric Excess (d.e.) | Final Product Configuration |

| Cyclohexanone | CH₃I | SAMP | >95% | (R) |

| Cyclohexanone | CH₃I | RAMP | >95% | (S) |

| Propanal | C₆H₅CH₂Br | SAMP | 96% | (S) |

| 3-Pentanone | CH₃CH₂I | SAMP | ≥98% | (S) |

Data compiled from representative results in the literature.[2][8]

The Principle of Chelation in Amide-Based Auxiliaries

While not strictly pyrrolidine-based, the principles of chelation control are elegantly demonstrated by other auxiliaries, such as Myers' pseudoephedrine auxiliary. This provides a valuable comparison and highlights the robustness of the underlying mechanistic principle.

In this system, a carboxylic acid is converted to a pseudoephedrine amide.[1] Deprotonation with a lithium base generates an enolate that is locked into a rigid, five-membered chelated ring by the lithium cation coordinating to both the enolate oxygen and the hydroxyl oxygen of the auxiliary.[1] The phenyl and methyl groups of the auxiliary then provide the steric bias, directing the incoming electrophile to the opposite face.[9]

This common theme—the use of a Lewis acidic metal to create a rigid, multidentate chelate with the auxiliary and the reactive center—is a powerful and recurring concept in asymmetric synthesis.[10]

Cleavage of the Auxiliary: Releasing the Product

A critical final step in any auxiliary-based method is the clean removal of the directing group without compromising the stereochemical integrity of the newly formed chiral center. The choice of cleavage method depends on the nature of the linkage between the substrate and the auxiliary.

-

Hydrazones (SAMP/RAMP): Oxidative cleavage with ozone (ozonolysis) is highly effective for cleaving the C=N bond to regenerate the ketone or aldehyde.[2]

-

Amides (Myers'): The robust amide bond can be cleaved under various conditions. Mild acidic or basic hydrolysis can yield the carboxylic acid. Reduction with agents like lithium aluminum hydride yields the primary alcohol, while addition of organometallic reagents can produce ketones.[1]

Conclusion for the Practitioner

Pyrrolidine-based chiral auxiliaries, particularly the SAMP/RAMP system, offer a time-tested, reliable, and highly predictable method for the asymmetric synthesis of α-substituted carbonyl compounds. The power of this methodology lies in a deep mechanistic understanding of chelation control, which transforms a flexible acyclic system into a rigid, predictable transition state. By mastering the principles of auxiliary attachment, diastereoselective transformation via chelation, and selective cleavage, researchers in academia and industry can confidently access complex, enantiomerically pure molecules that are crucial for advancing science and medicine. The high diastereoselectivities, predictable outcomes, and the ability to recycle the auxiliary make this a continuously relevant and powerful strategy in the synthetic chemist's toolkit.[11]

References

-

Wikipedia. Chiral auxiliary . Wikipedia, the free encyclopedia. [Link]

-

The Journal of Organic Chemistry. Asymmetric Synthesis of 2-Substituted Oxetan-3-ones via Metalated SAMP/RAMP Hydrazones . ACS Publications. [Link]

-

YouTube. Ender's SAMP/RAMP stereoselective alkylation . Chemistry lover. [Link]

-

Organic Syntheses. ASYMMETRIC SYNTHESES USING THE SAMP-/RAMP- HYDRAZONE METHOD: (S)-(+)-4-METHYL-3-HEPTANONE . MIT. [Link]

-

Wikipedia. Enders SAMP/RAMP hydrazone-alkylation reaction . Wikipedia, the free encyclopedia. [Link]

-

PMC. Chiral pyrrolidines via an enantioselective Hofmann-Löffler-Freytag reaction . National Center for Biotechnology Information. [Link]

-

ResearchGate. Recent Advances in the Applications of SAMP/RAMP as Chiral Auxiliaries in Asymmetric Synthesis . ResearchGate GmbH. [Link]

-

University of California, Irvine. evans enolate alkylation-hydrolysisx . [Link]

-

Organic Syntheses. Submitted by Dieter Enders, Peter Fey, and Helmut Kipphardt . Organic Syntheses. [Link]

-

YouTube. Chiral Auxiliaries in Asymmetric Synthesis of Natural Products . [Link]

-

Beilstein Journals. Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines . Beilstein-Institut. [Link]

-

YouTube. Evans Auxiliaries and a Friend for Aldol Reactions . [Link]

-

ResearchGate. 1. Asymmetric aldol and alkylation reactions using pyrrolidine-based chiral auxiliaries 2. Syntheses of pine sawfly pheromone precursors and structurally related compounds . ResearchGate GmbH. [Link]

-

Chemical Communications. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides . Royal Society of Chemistry. [Link]

-

Journal of the American Chemical Society. Pseudoephedrine as a Practical Chiral Auxiliary for the Synthesis of Highly Enantiomerically Enriched Carboxylic Acids, Alcohols, Aldehydes, and Ketones . ACS Publications. [Link]

-

ResearchGate. ChemInform Abstract: The Chelation-Controlled Mukaiyama Aldol Reaction of Chiral α- and β-Alkoxy Aldehydes . ResearchGate GmbH. [Link]

-

Organic Letters. Stereoselective Synthesis of Densely Substituted Pyrrolidines via a [3 + 2] Cycloaddition Reaction between Chiral N-tert-Butanesulfinylazadienes and Azomethine Ylides . ACS Publications. [Link]

-

MDPI. Recent Advances in Asymmetric Synthesis of Pyrrolidine-Based Organocatalysts and Their Application: A 15-Year Update . MDPI. [Link]

-

PubMed. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds . National Center for Biotechnology Information. [Link]

-

PMC. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis . National Center for Biotechnology Information. [Link]

Sources

- 1. Chiral auxiliary - Wikipedia [en.wikipedia.org]

- 2. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 3. uwindsor.ca [uwindsor.ca]

- 4. BJOC - Regio- and stereochemical stability induced by anomeric and gauche effects in difluorinated pyrrolidines [beilstein-journals.org]

- 5. Stereochemical diversity in pyrrolidine synthesis by catalytic asymmetric 1,3-dipolar cycloaddition of azomethine ylides - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. m.youtube.com [m.youtube.com]

- 8. web.mit.edu [web.mit.edu]

- 9. Pseudoephenamine: A Practical Chiral Auxiliary for Asymmetric Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Chelation-Controlled Additions to Chiral α- and β-Silyloxy, α-Halo, and β-Vinyl Carbonyl Compounds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

Solubility of 2-(Methoxymethyl)pyrrolidine hydrochloride in common lab solvents

An In-depth Technical Guide to the Solubility Profile of 2-(Methoxymethyl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the solubility of this compound, a chiral building block crucial in pharmaceutical and chemical synthesis. Recognizing the pivotal role of solubility in reaction kinetics, purification, and formulation, this document moves beyond a simple data sheet. It offers a foundational understanding of the compound's physicochemical properties and how they dictate its behavior in various common laboratory solvents. We present a predictive framework for its solubility based on solvent polarity and functionality, followed by a detailed, self-validating experimental protocol for precise quantitative determination using the equilibrium shake-flask method. This guide is intended for researchers, chemists, and formulation scientists, providing them with the theoretical basis and practical tools to effectively utilize this compound in their work.

Introduction to this compound

2-(Methoxymethyl)pyrrolidine and its derivatives are versatile chiral building blocks used extensively in asymmetric synthesis.[1] The hydrochloride salt form is often preferred for its improved stability and handling characteristics compared to the free base. A thorough understanding of its solubility is not merely academic; it is a critical parameter that directly influences process efficiency, yield, and the purity of the final product. In a drug development context, solubility governs bioavailability and the feasibility of different formulation strategies.

This guide addresses the fundamental question: "In which solvents will this compound dissolve, and to what extent?" We will explore this by first dissecting the molecular structure and then providing a robust methodology for empirical verification.

-

Chemical Structure:

Figure 1: Structure of this compound

-

Molecular Formula: C₆H₁₄ClNO[2]

-

Molecular Weight: 151.63 g/mol [2]

Physicochemical Properties and their Impact on Solubility

The solubility of a compound is a direct consequence of its molecular structure and the intermolecular forces it can form with a solvent. The principle of "like dissolves like" is the guiding tenet, where polar compounds dissolve in polar solvents and nonpolar compounds in nonpolar solvents.

Structure-Solubility Analysis: this compound is an organic salt, and its structure contains distinct polar and nonpolar regions that dictate its solubility:

-

Ionic Hydrochloride Group: The protonated amine (pyrrolidinium chloride) is the most dominant feature. This ionic center can engage in very strong ion-dipole interactions with polar solvents. This feature alone predicts poor solubility in nonpolar solvents, which cannot stabilize the separated ions.

-

Polar Ether Linkage: The methoxymethyl group (-CH₂OCH₃) contains an ether oxygen with lone pairs of electrons, which can act as a hydrogen bond acceptor, further enhancing interactions with protic solvents.

-

Nonpolar Hydrocarbon Backbone: The pyrrolidine ring and methylene groups constitute a nonpolar hydrocarbon framework. While this part of the molecule would favor solubility in less polar environments, its influence is significantly outweighed by the ionic hydrochloride group.

For a salt like this, the dissolution process involves overcoming the crystal lattice energy. This requires a solvent capable of effectively solvating both the pyrrolidinium cation and the chloride anion.

Predicted Solubility in Common Laboratory Solvents

Based on the structural analysis, we can predict a qualitative solubility profile. The key factor is the solvent's ability to engage in ion-dipole interactions and hydrogen bonding. We use the Relative Polarity Index as a numerical guide to ground these predictions.[4]

| Solvent | Solvent Type | Relative Polarity[4][5] | Predicted Qualitative Solubility | Rationale for Prediction |

| Water | Polar Protic | 1.000 | High | Excellent ion-dipole interactions and hydrogen bonding to solvate both the cation and anion. |

| Methanol | Polar Protic | 0.762 | High | Strong hydrogen bonding and polarity effectively overcome the lattice energy of the salt. |

| Ethanol | Polar Protic | 0.654 | High to Moderate | Good polarity, but the slightly larger nonpolar ethyl group may slightly reduce its solvating power compared to methanol. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | 0.444 | High | Very high polarity and ability to solvate cations make it an excellent solvent for many salts. |

| Dimethylformamide (DMF) | Polar Aprotic | 0.386 | Moderate | A highly polar aprotic solvent capable of solvating the cation, leading to reasonable solubility. |

| Acetonitrile | Polar Aprotic | 0.460 | Low to Moderate | Polar, but generally a weaker solvent for salts compared to DMSO or DMF. |

| Dichloromethane (DCM) | Halogenated | 0.309 | Very Low / Insoluble | Insufficient polarity to overcome the crystal lattice energy of an ionic salt. |

| Tetrahydrofuran (THF) | Ether | 0.207 | Very Low / Insoluble | While it has an ether oxygen, its overall low polarity is inadequate for dissolving salts. |

| Toluene | Aromatic Hydrocarbon | 0.099 | Insoluble | Nonpolar solvent; cannot effectively solvate ions. |

| Hexanes | Aliphatic Hydrocarbon | 0.009 | Insoluble | Nonpolar solvent; completely unable to overcome the ionic interactions of the salt. |

Experimental Protocol for Quantitative Solubility Determination

While predictions are useful for initial screening, empirical determination is essential for accurate process development. The "gold standard" for determining equilibrium solubility is the Shake-Flask Method .[6] This method ensures that the solvent is fully saturated with the solute at a specific temperature.

Experimental Workflow Diagram

Caption: Workflow for the Equilibrium Shake-Flask Solubility Determination Method.

Detailed Step-by-Step Methodology

Objective: To determine the quantitative solubility of this compound in a selected solvent at a specified temperature (e.g., 25°C).

Materials:

-

This compound (purity >98%)

-

Selected solvents (HPLC grade or equivalent)

-

Analytical balance (± 0.1 mg)

-

Sealed glass vials (e.g., 4 mL or 20 mL scintillation vials with PTFE-lined caps)

-

Thermostatically controlled orbital shaker or magnetic stirrer plate

-

Centrifuge

-

Calibrated micropipettes

-

Volumetric flasks

-

Syringes and syringe filters (0.22 µm, PTFE or other solvent-compatible material)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV, ELSD, or MS)

Protocol:

-

Preparation of Slurry:

-

Add an excess amount of this compound to a vial. "Excess" is critical; you must have visible solid remaining at the end of the experiment. A starting point is ~50-100 mg of solid for every 1 mL of solvent.

-

Precisely add a known volume (e.g., 2.0 mL) of the chosen solvent to the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in the thermostatically controlled shaker set to the desired temperature (e.g., 25.0 ± 0.5 °C).

-

Agitate the slurry at a speed sufficient to keep the solid suspended (e.g., 250 RPM).

-

Causality Check: Vigorous agitation is necessary to maximize the solid-liquid surface area, ensuring that equilibrium is reached in a reasonable timeframe.

-

Allow the system to equilibrate for at least 24 hours. For a robust, self-validating protocol, prepare parallel samples and test them at 24 and 48 hours.

-

-

Phase Separation:

-

Remove the vial from the shaker and let it stand at the same constant temperature to allow the excess solid to settle.

-

To ensure complete removal of particulate matter, centrifuge the vial for 10-15 minutes at a moderate speed (e.g., 3000 RPM). Alternatively, draw the supernatant through a syringe filter.

-

Expert Insight: Centrifugation is often superior to filtration for highly concentrated solutions, as it avoids potential "crashing out" of the solute on the filter membrane due to localized solvent evaporation or cooling.

-

-

Sample Dilution and Quantification:

-

Carefully and quickly withdraw a precise aliquot of the clear supernatant (e.g., 100 µL).

-

Transfer the aliquot into a volumetric flask (e.g., 10 mL) and dilute to volume with the mobile phase to be used for analysis. This dilution factor must be recorded accurately.

-

Analyze the diluted sample using a pre-validated HPLC method to determine its concentration. A calibration curve must be prepared using standards of known concentration.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original, undiluted supernatant using the measured concentration and the dilution factor.

-

Solubility (mg/mL) = Measured Concentration (mg/mL) × Dilution Factor

-

-

Trustworthiness and Self-Validation:

-

Compare the calculated solubility from the 24-hour and 48-hour samples. If the values are within an acceptable margin of error (e.g., <5%), equilibrium has been successfully reached. If the 48-hour value is significantly higher, the equilibration time must be extended.

-

Data Presentation and Application

The experimentally determined solubility data should be compiled into a clear, concise table for easy comparison and use.

Table 3: Experimentally Determined Solubility of this compound at 25°C

| Solvent | Solubility (mg/mL) | Solubility (mol/L) | Qualitative Classification |

| Water | [Experimental Value] | [Calculated Value] | [e.g., Very Soluble] |

| Methanol | [Experimental Value] | [Calculated Value] | [e.g., Freely Soluble] |

| DMSO | [Experimental Value] | [Calculated Value] | [e.g., Soluble] |

| ... | ... | ... | ... |

Qualitative classifications can be based on USP standards (e.g., Very Soluble >1000 mg/mL, Freely Soluble 100-1000 mg/mL, Soluble 33-100 mg/mL, etc.).

This quantitative data is directly applicable to:

-

Process Chemistry: Selecting the optimal solvent for a reaction to ensure all reagents remain in solution, or choosing an anti-solvent for effective product crystallization.

-

Purification: Designing crystallization protocols by identifying solvent/anti-solvent systems where the compound has high solubility in one solvent at high temperature and low solubility in a mixture at low temperature.

-

Pharmaceutical Formulation: For drug development, this data is essential for creating liquid formulations or predicting dissolution rates for solid dosage forms.

Conclusion

The solubility of this compound is dominated by its ionic character, making it highly soluble in polar protic solvents like water and methanol, and moderately to highly soluble in polar aprotic solvents like DMSO. Conversely, it is predicted to be effectively insoluble in nonpolar solvents such as toluene and hexanes. While these predictions provide a strong starting point, this guide emphasizes the necessity of rigorous experimental verification. The detailed shake-flask protocol provided herein offers a robust and self-validating framework for obtaining the precise, quantitative data required by scientists for successful chemical synthesis, process optimization, and formulation development.

References

- University Department of Chemistry. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

-

PubMed Central. (2024). Solubility of 2,5-Furandicarboxylic Acid in Pure and Mixed Organic Solvent Systems at 293 K Predicted Using Hansen Solubility Parameters. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). 2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

-

Gibson, E. K. (2007). Amine hydrochloride salts: a problem in polyurethane synthesis. PhD Thesis, University of Glasgow. Retrieved from [Link]

-

The Good Scents Company. (n.d.). Diisobutyl phthalate. Retrieved from [Link]

-

PubChem, National Institutes of Health. (n.d.). (S)-(+)-2-(Methoxymethyl)pyrrolidine. Retrieved from [Link]

-

Savjani, K. T., Gajjar, A. K., & Savjani, J. K. (2012). Drug Solubility: Importance and Enhancement Techniques. ISRN Pharmaceutics, 2012, 195727. Retrieved from [Link]

- Costa, P. et al. (2016). Amiodarone hydrochloride: enhancement of solubility and dissolution rate by solid dispersion technique. Brazilian Journal of Pharmaceutical Sciences.

-

Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]

-

Loba Chemie. (n.d.). N-METHYL 2-PYRROLIDONE. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents and Polarity. Retrieved from [Link]

- MilliporeSigma. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

Sources

An In-depth Technical Guide to the ¹H and ¹³C NMR Spectra of 2-(Methoxymethyl)pyrrolidine Hydrochloride

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectra of 2-(Methoxymethyl)pyrrolidine hydrochloride. As a crucial chiral building block in pharmaceutical and materials science, unambiguous structural confirmation and purity assessment are paramount. This document offers a detailed interpretation of the spectral data, grounded in fundamental principles of NMR spectroscopy. It is intended for researchers, chemists, and quality control professionals who rely on NMR for the structural elucidation of complex organic molecules. The guide outlines detailed experimental protocols, explains the causal relationships behind spectral features, and presents the data in a clear, accessible format to support drug development and research applications.

Introduction

2-(Methoxymethyl)pyrrolidine is a versatile chiral amine widely employed as a ligand in asymmetric synthesis and as a precursor for active pharmaceutical ingredients (APIs).[1] In many applications, it is handled as its hydrochloride salt to improve stability and solubility. Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for confirming its molecular structure, assessing purity, and understanding its conformational dynamics in solution.

The protonation of the pyrrolidine nitrogen to form the hydrochloride salt induces significant changes in the chemical environment of the molecule. This guide will dissect these effects, providing a detailed, peak-by-peak analysis of both the ¹H and ¹³C NMR spectra. We will explore chemical shifts (δ), spin-spin coupling constants (J), and signal multiplicities to construct a complete and validated structural assignment.

Molecular Structure and Atom Numbering

A prerequisite for any spectral analysis is a clear and consistent atom numbering system. The structure of this compound is presented below with the IUPAC-recommended numbering convention used throughout this guide for spectral assignments.

Sources

The Alchemist's Playbook: Transforming Proline into High-Value Chiral Pyrrolidines

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a saturated five-membered nitrogen-containing heterocycle, is a privileged scaffold in medicinal chemistry and asymmetric catalysis. Its rigid, puckered conformation and the stereogenic centers it can harbor make it an ideal building block for creating molecules with precise three-dimensional architectures. Nature provides an elegant and readily available starting point for the synthesis of chiral pyrrolidines in the form of the amino acid L-proline. This guide offers a deep dive into the synthetic strategies for transforming this humble chiral pool starting material into a diverse array of high-value, enantiomerically pure pyrrolidine derivatives. We will explore the fundamental transformations, delve into the mechanistic underpinnings of these reactions, and provide detailed, field-proven protocols to empower researchers in their quest for novel molecular entities.

The Strategic Imperative: Why Proline?

Proline is an attractive starting material for several key reasons:

-

Abundance and Low Cost: As a naturally occurring amino acid, L-proline is available in large quantities and at a relatively low cost, making it an economically viable starting point for both academic research and industrial-scale synthesis.

-

Inherent Chirality: Proline possesses a stereocenter at the α-carbon (C2), providing a chiral scaffold upon which to build more complex stereochemistry. This inherent chirality can be leveraged to control the stereochemical outcome of subsequent reactions.

-

Rigid Conformational Constraint: The cyclic nature of proline restricts its conformational freedom, which can be advantageous in directing the stereoselectivity of reactions at various positions on the ring.

-

Versatile Functionality: The presence of a secondary amine and a carboxylic acid provides two distinct handles for a wide range of chemical modifications.

This guide will navigate the key synthetic manipulations of the proline scaffold, moving from fundamental functional group transformations to more advanced and emerging methodologies.

I. The Foundation: Protecting Group Strategies

Before embarking on the synthesis of complex pyrrolidine derivatives, a robust protecting group strategy is paramount. The choice of protecting group for the proline nitrogen is critical as it influences the reactivity of the molecule, the stereochemical outcome of reactions, and the conditions required for its eventual removal.

The most commonly employed protecting group for the proline nitrogen is the tert-butoxycarbonyl (Boc) group . Its popularity stems from its ease of introduction, its stability to a wide range of reaction conditions (including organometallic reagents and non-acidic reducing agents), and its facile removal under mild acidic conditions.

Protocol 1: Synthesis of N-Boc-L-proline

This protocol details the straightforward protection of L-proline using di-tert-butyl dicarbonate (Boc)₂O.

Experimental Protocol:

-

To a stirred suspension of L-proline (1.0 equiv.) in a suitable solvent such as dichloromethane (CH₂Cl₂) or a mixture of tetrahydrofuran (THF) and water, add a base such as sodium bicarbonate (NaHCO₃) or triethylamine (NEt₃) (1.1-1.5 equiv.).

-

Cool the mixture to 0 °C in an ice bath.

-

Slowly add a solution of di-tert-butyl dicarbonate ((Boc)₂O) (1.1 equiv.) in the same solvent.

-

Allow the reaction mixture to warm to room temperature and stir for 12-18 hours, or until TLC analysis indicates complete consumption of the starting material.

-

If a biphasic system is used, separate the organic layer. If a single solvent is used, remove it under reduced pressure.

-

Acidify the aqueous layer (if present) or the residue dissolved in water to pH 2-3 with a cold, dilute acid solution (e.g., 1 M HCl or citric acid).

-

Extract the aqueous layer with a suitable organic solvent such as ethyl acetate (3 x volumes).

-

Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to afford N-Boc-L-proline as a white solid or a colorless oil.

Causality of Experimental Choices:

-

Base: The base is essential to deprotonate the carboxylic acid and to neutralize the acidic byproducts of the reaction, driving the equilibrium towards the protected product.

-

Slow Addition of (Boc)₂O at 0 °C: This helps to control the exothermicity of the reaction and minimize potential side reactions.

-

Acidic Workup: Protonation of the carboxylate salt renders the N-Boc-proline soluble in organic solvents, allowing for its extraction and purification.

| Protecting Group | Introduction Reagent | Cleavage Conditions | Advantages | Disadvantages |

| Boc | (Boc)₂O, base | Mild acid (e.g., TFA, HCl in dioxane) | Stable to many reagents, easy to introduce and remove | Labile to strong acids |

| Cbz | Benzyl chloroformate, base | Hydrogenolysis (H₂, Pd/C) | Stable to acidic and basic conditions | Requires specialized equipment for hydrogenation |

| Fmoc | Fmoc-Cl or Fmoc-OSu, base | Mild base (e.g., piperidine) | Orthogonal to Boc and Cbz | Labile to bases |

II. Functionalization of the Carboxylic Acid Group

The carboxylic acid moiety of proline is a prime target for initial modifications, most commonly through reduction to the corresponding alcohol, prolinol. This transformation opens up a plethora of synthetic possibilities, as the resulting primary alcohol can be further functionalized in numerous ways.

Protocol 2: Reduction of N-Boc-L-proline to N-Boc-L-prolinol

The reduction of the carboxylic acid to an alcohol is typically achieved using a strong hydride reducing agent like lithium aluminum hydride (LiAlH₄) or borane (BH₃).

Experimental Protocol:

-

To a solution of N-Boc-L-proline (1.0 equiv.) in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., nitrogen or argon), cool the mixture to 0 °C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH₃·THF, ~1.5-2.0 equiv.) or a suspension of lithium aluminum hydride (LiAlH₄, ~1.5-2.0 equiv.) in THF.

-

After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by TLC.

-

Carefully quench the reaction by the slow, dropwise addition of water or a saturated aqueous solution of sodium sulfate (Na₂SO₄) at 0 °C.

-

If LiAlH₄ was used, a typical Fieser workup (addition of water, then 15% NaOH solution, then water again) is performed to precipitate the aluminum salts.

-

Filter the resulting suspension through a pad of Celite® and wash the filter cake with THF or ethyl acetate.

-

Concentrate the filtrate under reduced pressure to obtain crude N-Boc-L-prolinol, which can be purified by column chromatography on silica gel.

Causality of Experimental Choices:

-

Anhydrous Conditions: Hydride reducing agents react violently with water, so it is crucial to use anhydrous solvents and an inert atmosphere.

-

Excess Reducing Agent: An excess of the reducing agent is used to ensure complete conversion of the carboxylic acid.

-

Careful Quenching: The quenching of the excess hydride reagent is highly exothermic and must be done slowly and at low temperature to avoid uncontrolled reaction.

Caption: Reduction of N-Boc-L-proline to N-Boc-L-prolinol.

III. Diversification at the C4 Position: The Gateway to Novel Analogs

The C4 position of the pyrrolidine ring is a hotspot for introducing molecular diversity, largely due to the commercial availability of trans-4-hydroxy-L-proline. The hydroxyl group serves as a versatile handle for a wide range of transformations, including oxidation, substitution, and elimination reactions.

A. Oxidation to 4-Oxoproline

Oxidation of the secondary alcohol in hydroxyproline to a ketone provides a key intermediate, 4-oxoproline, which can be further functionalized through reactions at the carbonyl group or at the adjacent α-carbons.

Protocol 3: Swern Oxidation of N-Boc-4-hydroxy-L-proline methyl ester

The Swern oxidation is a mild and efficient method for oxidizing alcohols to ketones or aldehydes using dimethyl sulfoxide (DMSO) activated by oxalyl chloride or trifluoroacetic anhydride.

Experimental Protocol:

-

To a solution of oxalyl chloride (1.5 equiv.) in anhydrous dichloromethane (DCM) at -78 °C under an inert atmosphere, add a solution of dimethyl sulfoxide (DMSO) (2.0 equiv.) in DCM dropwise.

-

Stir the mixture for 15-30 minutes at -78 °C.

-

Add a solution of N-Boc-4-hydroxy-L-proline methyl ester (1.0 equiv.) in DCM dropwise, ensuring the temperature remains below -60 °C.

-

Stir the reaction mixture for 1-2 hours at -78 °C.

-

Add triethylamine (NEt₃) (5.0 equiv.) dropwise and allow the reaction to warm to room temperature.

-

Quench the reaction with water and separate the organic layer.

-

Wash the organic layer sequentially with dilute HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford N-Boc-4-oxo-L-proline methyl ester.

Causality of Experimental Choices:

-

Low Temperature: The Swern oxidation requires cryogenic temperatures to control the stability of the reactive intermediates and prevent side reactions.

-

Order of Addition: The specific order of reagent addition is critical for the successful formation of the active oxidizing species.

-

Triethylamine: This hindered base is used to deprotonate the intermediate and induce the elimination reaction that forms the ketone product.

B. Stereospecific Substitution via the Mitsunobu Reaction

The Mitsunobu reaction is a powerful tool for the stereospecific inversion of a secondary alcohol. In the context of trans-4-hydroxy-L-proline, this reaction allows for the introduction of a wide range of nucleophiles at the C4 position with inversion of stereochemistry, leading to the cis diastereomer.[1]

Mechanism of the Mitsunobu Reaction:

The reaction proceeds through the activation of the alcohol by a combination of a phosphine (typically triphenylphosphine, PPh₃) and an azodicarboxylate (such as diethyl azodicarboxylate, DEAD, or diisopropyl azodicarboxylate, DIAD). This forms a good leaving group which is then displaced by a nucleophile in an Sₙ2 fashion, resulting in inversion of configuration at the stereocenter.[2]

Caption: Simplified workflow of the Mitsunobu reaction.

Protocol 4: Mitsunobu Reaction on N-Boc-trans-4-hydroxy-L-proline methyl ester

This protocol provides a general procedure for the introduction of a nucleophile at the C4 position with inversion of stereochemistry.

Experimental Protocol:

-

To a solution of N-Boc-trans-4-hydroxy-L-proline methyl ester (1.0 equiv.), triphenylphosphine (PPh₃) (1.5 equiv.), and the desired nucleophile (e.g., a carboxylic acid, phenol, or thiol) (1.5 equiv.) in anhydrous THF at 0 °C under an inert atmosphere, add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.5 equiv.) dropwise.

-

Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by TLC.

-

Once the reaction is complete, concentrate the mixture under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to separate the desired product from triphenylphosphine oxide and the hydrazide byproduct.

Causality of Experimental Choices:

-

Anhydrous Conditions: The reagents used in the Mitsunobu reaction are sensitive to moisture.

-

Dropwise Addition of DEAD/DIAD: This is crucial to control the reaction rate and prevent the formation of side products.

-

Purification: Chromatographic purification is often necessary to remove the stoichiometric byproducts of the reaction.

IV. Stereoselective Alkylation at the C2 Position

Introducing substituents at the α-carbon (C2) of proline while controlling the stereochemistry is a significant challenge due to the propensity for racemization. However, the development of methods utilizing chiral auxiliaries or the formation of conformationally rigid enolates has enabled highly diastereoselective alkylations.

The stereochemical outcome of the alkylation of proline enolates is influenced by several factors, including the N-protecting group, the base used for deprotonation, the solvent, and the nature of the electrophile. By carefully controlling these parameters, it is possible to selectively generate either the syn or anti diastereomer.[3]

Protocol 5: Diastereoselective Alkylation of an N-Boc-proline derivative

This protocol outlines a general procedure for the diastereoselective alkylation of a proline derivative via its lithium enolate.

Experimental Protocol:

-

To a solution of an N-Boc-proline ester (1.0 equiv.) in anhydrous THF at -78 °C under an inert atmosphere, add a strong, non-nucleophilic base such as lithium diisopropylamide (LDA) (1.1 equiv.) dropwise.

-

Stir the solution at -78 °C for 1 hour to ensure complete enolate formation.

-

Add a solution of the desired electrophile (e.g., an alkyl halide) (1.2 equiv.) in THF dropwise at -78 °C.

-

Stir the reaction mixture at -78 °C for several hours, then allow it to slowly warm to room temperature.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the aqueous layer with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Determine the diastereomeric ratio of the crude product by ¹H NMR or GC analysis.

-

Purify the product by column chromatography on silica gel.

Causality of Experimental Choices:

-

LDA as a Base: LDA is a strong, sterically hindered base that rapidly and quantitatively deprotonates the α-carbon without competing nucleophilic addition to the ester.

-

Low Temperature: The low temperature is crucial for maintaining the kinetic control of the deprotonation and subsequent alkylation, thus maximizing diastereoselectivity.

-

Quenching: The use of a mild acid quench neutralizes the reaction mixture and protonates any remaining enolate.

V. Emerging Frontiers: C-H Activation and Advanced Cycloadditions

While traditional methods have focused on the functionalization of existing reactive sites, recent advances in synthetic methodology have opened up new avenues for modifying the proline ring at previously less accessible positions.

A. Direct C-H Functionalization

The direct functionalization of C-H bonds is a rapidly evolving field that offers a more atom-economical and efficient approach to introducing new functional groups. Recent studies have demonstrated the feasibility of C-H activation at the C3 and C5 positions of the proline ring, often employing transition metal catalysis and directing groups to achieve regioselectivity.[4] While still an area of active research, these methods hold great promise for the synthesis of novel proline analogs.

B. Cycloaddition Reactions

The rigid framework of proline and its derivatives makes them excellent substrates for various cycloaddition reactions, allowing for the rapid construction of complex polycyclic and spirocyclic structures. For instance, proline-derived N-oxides can participate in [3+2] cycloaddition reactions with dipolarophiles to generate isoxazolidine-fused pyrrolidines.[5]

Caption: Advanced synthetic strategies for proline modification.

VI. Applications in Drug Discovery and Catalysis

The chiral pyrrolidine derivatives synthesized from proline are not merely chemical curiosities; they are valuable building blocks for a wide range of applications.

-

Drug Development: Many FDA-approved drugs contain a chiral pyrrolidine moiety derived from proline or a related chiral pool starting material. These include antiviral agents, such as those used to treat hepatitis C, and various central nervous system drugs.[6] The ability to synthetically access a diverse range of substituted pyrrolidines is crucial for structure-activity relationship (SAR) studies in drug discovery.

-

Asymmetric Catalysis: Proline and its derivatives are renowned for their ability to act as organocatalysts, promoting a variety of asymmetric reactions with high enantioselectivity. The functionalized pyrrolidines synthesized through the methods described in this guide can be employed as more sophisticated and tailored organocatalysts for specific transformations.

Conclusion

Proline, a readily available and inexpensive chiral starting material, serves as a powerful platform for the synthesis of a vast array of enantiomerically pure pyrrolidine derivatives. By leveraging a combination of classic and modern synthetic methodologies, researchers can strategically modify the proline scaffold at multiple positions to generate novel molecular architectures with tailored properties. The in-depth understanding of the underlying reaction mechanisms and the application of robust, well-defined experimental protocols, as outlined in this guide, are essential for unlocking the full potential of proline as a cornerstone of the chiral pool in the pursuit of new medicines and catalysts.

References

-

D'yakonov, V. A., & Dzhemilev, U. M. (2021). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Molecules, 26(16), 4983. [Link]

- (Reference for a specific protocol, e.g.

- (Reference for a review on protecting group str

- (Reference for a seminal paper on the stereoselective alkylation of proline enol

-

Wang, Y., et al. (2008). Proline as Lewis Base Catalyst: Diastereoselective Synthesis of Isoxazoline-N-oxide through [3 + 2] Cycloaddition. Organic Letters, 10(11), 2243–2246. [Link]

-

Affron, D. P., et al. (2014). Regio- and Stereospecific Synthesis of C-3 Functionalized Proline Derivatives by Palladium Catalyzed Directed C(sp3)–H Arylation. Organic Letters, 16(19), 4956–4959. [Link]

- (Reference for a review on C-H activ

-

Seebach, D., et al. (1998). α-Alkylation of Proline and Related α-Amino Acids with Self-Regeneration of the Stereocenter. Helvetica Chimica Acta, 81(6), 932-972. [Link]

- (Reference for a detailed experimental procedure from Organic Syntheses or a similar reputable source)

- (Reference for a review on the applications of chiral pyrrolidines in medicinal chemistry)

- (Reference for a comprehensive review on organocatalysis by proline and its deriv

- (Reference for a specific example of a large-scale synthesis of a proline deriv

- (Reference for a paper with detailed spectroscopic data for a key intermedi

- (Reference for a mechanistic study, possibly with computational d

- (Reference for a paper on the synthesis of spirocyclic or polycyclic pyrrolidines

- (Reference for a detailed protocol on a less common proline modification, e.g.

- (Reference for a review on the Dakin-West reaction)

- (Reference for a paper detailing the synthesis of a specific drug molecule starting

- (Reference for a paper on the synthesis and application of proline-derived organoc

-

Hughes, D. L. (1992). The Mitsunobu Reaction. Organic Reactions, 42, 335-656. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Recent advances on the synthesis of natural pyrrolizidine alkaloids: alexine, and its stereoisomers - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. pubs.acs.org [pubs.acs.org]

- 6. CN107827802B - Synthesis method of D-proline - Google Patents [patents.google.com]

A Technical Guide to 2-(Methoxymethyl)pyrrolidine Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth overview of 2-(Methoxymethyl)pyrrolidine hydrochloride, a key building block for researchers and professionals in the field of drug discovery and development. We will delve into its commercial availability, supplier evaluation, and critical quality considerations to ensure the integrity of your research and development endeavors.

Introduction to this compound: A Versatile Chiral Building Block

2-(Methoxymethyl)pyrrolidine and its salts are versatile chiral building blocks extensively utilized in the synthesis of pharmaceuticals and agrochemicals.[1] The inherent chirality of this molecule makes it a valuable component in the development of enantiomerically pure compounds, where specific stereoisomers are often responsible for the desired therapeutic activity.[1] The pyrrolidine ring is a prevalent scaffold in medicinal chemistry, offering a three-dimensional structure that can effectively explore pharmacophore space.[2] The methoxymethyl group provides an additional point for functionalization, allowing for diverse synthetic modifications.[1] This compound and its derivatives are particularly important in the creation of novel therapeutic agents targeting central nervous system disorders and for anti-cancer drug development.[1]

This guide will focus on the hydrochloride salt of 2-(Methoxymethyl)pyrrolidine, a form often preferred in synthesis due to its stability and ease of handling compared to the free base.

Commercial Availability and Supplier Landscape

This compound is commercially available from a range of suppliers, primarily as the racemic mixture and the (R)-enantiomer. The (S)-enantiomer is more commonly available as the free base.

Key CAS Numbers:

-

Racemic this compound: 1376123-33-9

-

(R)-2-(Methoxymethyl)pyrrolidine hydrochloride: 121817-72-9

-

(S)-2-(Methoxymethyl)pyrrolidine (Free Base): 63126-47-6

-

(R)-2-(Methoxymethyl)pyrrolidine (Free Base): 84025-81-0

Below is a comparative table of representative suppliers. Please note that stock status and pricing are subject to change and should be verified directly with the suppliers.

| Supplier | CAS Number | Purity | Available Quantities | Notes |

| ChemScene | 1376123-33-9 | Not specified | Custom synthesis and commercial production available.[3] | Offers a range of services beyond supply. |

| Nanjing Bike Biotechnology | 1376123-33-9 | 95% | 1g, 5g, 10g[4] | |

| AKSci | 1376123-33-9 | 95% | Not specified | Products are for R&D use only.[5] |

| BLDpharm | 121817-72-9 | Not specified | Not specified | |

| Combi-Blocks | 121817-72-9 | 98% | Not specified[6] | |

| Enamine | 121817-72-9 | 95% | 0.05g, 0.1g[7] | Stock available in multiple locations.[7] |

| Ambeed | 121817-72-9 | Not specified | Comprehensive analytical data (NMR, HPLC, LC-MS) available.[8] |

Quality Assessment and Supplier Validation: A Protocol for Scientific Integrity

The quality and purity of starting materials are paramount in drug discovery. Impurities can lead to unforeseen side reactions, impact biological activity, and compromise the reproducibility of results. Therefore, a robust supplier validation process is critical.

The Importance of the Certificate of Analysis (CoA) and Safety Data Sheet (SDS)

A typical CoA for this compound should include:

-

Identity: Compound name, CAS number, and structure.

-

Purity: Determined by a quantitative method such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC). For chiral compounds, chiral HPLC is essential to determine enantiomeric excess (e.e.).

-

Appearance: Physical state and color.

-

Spectroscopic Data: Confirmation of the structure using techniques like ¹H NMR and Mass Spectrometry (MS).

-

Physical Constants: While often provided for the free base (e.g., boiling point, density), a CoA for the hydrochloride salt should ideally include a melting point.

The Safety Data Sheet (SDS) provides essential information on the hazards, handling, storage, and emergency measures for a chemical. For this compound, the SDS indicates that it may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation.[9]

Experimental Protocol: New Supplier Validation

When sourcing this compound from a new supplier, it is prudent to perform an in-house validation, even if a CoA is provided.

Step-by-Step Methodology:

-

Documentation Review:

-

Obtain and critically review the supplier's CoA and SDS.

-

Cross-reference the stated specifications with your experimental requirements.

-

-

Visual Inspection:

-

Upon receipt, visually inspect the material for any inconsistencies with the CoA description (e.g., color, presence of foreign particles).

-

-

Identity Confirmation:

-

Prepare a sample and acquire a ¹H NMR spectrum.

-

Compare the obtained spectrum with a reference spectrum or theoretical chemical shifts to confirm the molecular structure.

-

-

Purity Assessment:

-

Use HPLC or GC to determine the purity of the material.

-

If the chirality is critical for your application, perform chiral HPLC to verify the enantiomeric excess.

-

-

Solubility Test:

-

Perform a small-scale solubility test in the solvent system you intend to use for your reaction to ensure compatibility.

-

-

Trial Reaction:

-

Conduct a small-scale trial reaction to ensure the material performs as expected and does not introduce any unexpected byproducts.

-

Logical Workflow for Supplier Validation

The following diagram illustrates a logical workflow for validating a new supplier of this compound.

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 121817-72-9 | (R)-2-(Methoxymethyl)pyrrolidine hydrochloride - AiFChem [aifchem.com]

- 4. 2-(MethoxyMethyl)-pyrrolidine HCl | Building block | 产品中心 | Nanjing Bike Biotechnology Co., Ltd [bicbiotech.com]

- 5. 1376123-33-9 this compound AKSci V2776 [aksci.com]

- 6. Combi-Blocks [combi-blocks.com]

- 7. EnamineStore [enaminestore.com]

- 8. 121817-72-9 | (R)-2-(Methoxymethyl)pyrrolidine hydrochloride | Inorganic Salts | Ambeed.com [ambeed.com]

- 9. static.cymitquimica.com [static.cymitquimica.com]

The Biological Activity of Substituted Chiral Pyrrolidines: A Guide for Drug Development Professionals

An In-Depth Technical Guide

Executive Summary

The pyrrolidine ring, a five-membered saturated nitrogen heterocycle, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3] Its prevalence in a multitude of natural products, FDA-approved drugs, and clinical candidates underscores its status as a "privileged scaffold."[1][4] This guide provides a comprehensive technical overview of the diverse biological activities exhibited by substituted chiral pyrrolidines. We delve into the structural features that make this scaffold uniquely suited for drug design, explore its broad therapeutic applications, detail key synthetic methodologies, and analyze critical structure-activity relationships (SAR). This document is intended for researchers, scientists, and drug development professionals seeking to leverage the vast potential of chiral pyrrolidines in creating next-generation therapeutics.

Introduction: The Pyrrolidine Scaffold - A Privileged Structure in Medicinal Chemistry

The pyrrolidine ring, chemically known as tetrahydropyrrole, is a simple yet remarkably versatile cyclic secondary amine.[5] Its significance in pharmacology is not accidental but is rooted in a combination of advantageous structural and chemical properties.

Why is it a "Privileged Scaffold"? The term "privileged scaffold" refers to molecular frameworks that are capable of binding to multiple, distinct biological targets. The pyrrolidine ring exemplifies this concept due to several key attributes:

-

Three-Dimensionality: The non-planar, puckered nature of the sp³-hybridized ring allows substituents to project into three-dimensional space. This facilitates a more comprehensive exploration of the pharmacophore space required for specific and high-affinity binding to biological targets like enzymes and receptors.[1][2][3]

-